molecular formula C16H22O4 B2926119 9-(Benzyloxy)-9-oxononanoic acid CAS No. 15570-42-0

9-(Benzyloxy)-9-oxononanoic acid

Katalognummer B2926119
CAS-Nummer: 15570-42-0
Molekulargewicht: 278.348
InChI-Schlüssel: QPWQULRGCDDIBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Benzyloxy)-9-oxononanoic acid (BONA) is a naturally occurring organic compound that has been studied extensively for its potential applications in the medical and scientific fields. BONA is a derivative of nonanoic acid, a fatty acid that is found in many fats and oils. BONA has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. It has also been studied for its potential use as an analgesic and anti-diabetic agent.

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity

9-(Benzyloxy)-9-oxononanoic acid: and its structural isomers have been studied for their potential to serve as FFAR1 agonists . FFAR1, or Free Fatty Acid Receptor-1, is a target for the treatment of type 2 diabetes mellitus (T2DM). Activation of this receptor can normalize blood sugar levels during hyperglycemia without causing hypoglycemia. The compound has shown promise in increasing glucose uptake by cells, indicating its potential as a therapeutic agent for T2DM .

Neurological Disorder Research

The compound’s ability to inhibit excitatory amino acid transporters (EAATs) makes it a valuable tool in neurological research. EAATs are responsible for clearing glutamate from the synaptic cleft, and their dysregulation is implicated in disorders like Alzheimer’s disease, amyotrophic lateral sclerosis (ALS), and stroke. By selectively inhibiting EAATs, 9-(Benzyloxy)-9-oxononanoic acid helps in studying the effects of prolonged glutamate exposure on neurons.

Neuroprotection

Research suggests that 9-(Benzyloxy)-9-oxononanoic acid could offer neuroprotective benefits in conditions like ischemic stroke, where excessive glutamate exposure leads to neuronal damage. Its role in modulating glutamate signaling is key to understanding and potentially treating such conditions.

Cognitive Enhancement

Controlled elevation of glutamate levels by this compound might enhance cognitive function and memory in animal models. This application is crucial for developing potential therapeutic interventions for cognitive impairments.

Proteomics Research

In proteomics, 9-(Benzyloxy)-9-oxononanoic acid is used for the synthesis of various compounds, including chiral glycolates and benzyloxyacetic pivalic anhydride. These synthesized compounds are crucial for understanding protein functions and interactions .

Synthesis of Natural Compounds

The compound is involved in the synthesis of natural compounds, playing a role in the biosynthesis and application of these substances. Its structural similarity to other naturally occurring molecules makes it an important synthetic intermediate .

Eigenschaften

IUPAC Name

9-oxo-9-phenylmethoxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWQULRGCDDIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Toluene-4-sulfonic acid monohydrate (0.71 g, 3.72 mmol) is added to a suspension of azelaic acid (25.0 g, 132.82 mmol) in benzene (550 ml). The mixture is heated to 80° C., whereafter benzyl alcohol (14.36 g, 132.82 mmol) in benzene (50 ml) is added dropwise to the resulting solution. The reaction mixture is refluxed overnight and water is removed azeotropically with a Dean Stark trap. The reaction mixture is allowed to cool, the white precipitate which forms is removed by filtration and the filtrate is concentrated to a brownish oil under reduced pressure. The crude product (33.97 g) is dissolved in dichloromethane (50 ml) and purified by flash chromatography, on a 5.5×15 cm silica column with dichloromethane/methanol (20:1) as eluant. The product, a yellow oil, is dried under vacuum. The oil crystallizes after a few hours at room temperature. Yield: 12.8 g (35%). 13C NMR (75 MHz, CDCl3): δ 24.5, 24.8, 28.8, 34.0, 34.2, 66.1, 128.2, 128.5, 136.1, 173.6, 180.0.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
14.36 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.